Ircinal A is a complex marine alkaloid that has garnered attention due to its unique structure and potential biological activities. It was first isolated from marine sponges, specifically from the Haliclona species, and is closely related to other compounds in the manzamine family, such as manzamine A. Ircinal A exhibits a range of biological properties, including antibacterial and anticancer activities, making it a subject of interest in medicinal chemistry.
Ircinal A is primarily derived from marine organisms, particularly sponges found in tropical waters. The compound was first reported in scientific literature in the context of total synthesis efforts aimed at understanding its structure and biological function. Its natural occurrence in marine ecosystems highlights the potential of marine biodiversity as a source of novel therapeutic agents.
Ircinal A belongs to the class of compounds known as alkaloids, which are characterized by their nitrogen-containing structures. More specifically, it is classified as a member of the manzamine alkaloids, which are known for their complex polycyclic frameworks and significant biological activities.
The total synthesis of Ircinal A has been achieved through several synthetic routes. One notable method involves the use of Pictet–Spengler cyclization followed by oxidation reactions. The synthesis typically begins with simpler precursors that undergo multiple steps including functionalization, cyclization, and oxidation to form the final product.
The synthesis process often includes:
For example, one synthetic route reported yields of up to 90% for intermediate compounds leading to Ircinal A through careful manipulation of reaction conditions and reagents .
Ircinal A features a complex tetracyclic structure that includes multiple stereocenters. The molecular formula is noted as C₁₈H₁₉N₃O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The structural elucidation has been supported by various spectroscopic techniques including:
Ircinal A can participate in various chemical reactions typical of alkaloids. Key reactions include:
The synthesis often involves specific reagents such as Dess–Martin periodinane for oxidation processes, which are selected for their efficiency and selectivity in forming desired functional groups without excessive side reactions .
Preliminary studies suggest that Ircinal A may inhibit certain enzymes or receptors involved in these pathways, leading to its observed antibacterial and anticancer properties. Further research is needed to elucidate the precise molecular targets and mechanisms involved.
Ircinal A is typically characterized by:
The chemical properties include stability under various conditions, reactivity with oxidizing agents, and potential interactions with biological macromolecules. These properties are critical for understanding its behavior in biological systems and during synthetic processes .
Ircinal A has several promising applications in scientific research:
Ircinal A was first isolated in 1993 from an Okinawan Ircinia sp. sponge during bioactivity-guided fractionation targeting antimalarial compounds [2]. The compound's name derives from its sponge genus origin (Ircinia) combined with the biochemical role of its aldehyde functional group. Structurally characterized as C₂₆H₃₈N₂O₂ (PubChem CID: 5270588), it features a complex tetracyclic framework integrating β-carboline and azacycloundecane subunits [1] [7]. Subsequent research confirmed its presence in phylogenetically related sponges, notably Acanthostrongylophora species from Indonesian waters, where it co-occurs with bioactive derivatives like 12,28-oxaircinal A [7]. The compound's role as a biosynthetic intermediate was established when in vitro studies demonstrated its conversion to manzamine alkaloids—validating its position in the manzamine pathway [7] [9].
Table 1: Key Chemical Derivatives of Ircinal A
Compound Name | Molecular Formula | Structural Feature | Biological Source |
---|---|---|---|
Ircinal A | C₂₆H₃₈N₂O₂ | Aldehyde functionality | Ircinia sp., Acanthostrongylophora sp. |
12,28-Oxaircinal A | C₂₆H₃₈N₂O₃ | Ether-bridged aminal ring system | Indonesian Acanthostrongylophora |
8-Hydroxymanzamine B | C₃₆H₄₄N₄O₅ | Epoxide group at C11-C12 | Indonesian Acanthostrongylophora |
Manzamine A | C₃₆H₄₄N₄O₃ | Complex pentacyclic ring system | Sponges of order Haplosclerida |
Ircinal A-producing sponges exhibit distinct biogeographical patterns. Ircinia species (Family Irciniidae) thrive in tropical-to-temperate reefs across the Caribbean, Indo-Pacific, and Mediterranean ecoregions [6] [9]. Notably, Ircinia strobilina from Florida Keys reefs and Ircinia felix from Caribbean reefs demonstrate significant compound yields [2] [6]. These sponges function as "high microbial abundance" (HMA) systems, hosting complex bacterial consortia comprising up to 60% of their biomass. Microbial community analyses reveal dominance by Bacteroidetes, Alpha-, and Gammaproteobacteria—taxa implicated in secondary metabolite synthesis [2] [9]. Environmental factors critically influence chemical profiles: I. strobilina maintained in recirculating aquaculture systems showed altered terpenoid and alkaloid production compared to wild specimens, indicating environmental modulation of biosynthesis [2]. Depth stratification also governs distribution, with Psammocinia species yielding ircinal analogs at mesophotic depths (60–150m) in the Western Pacific [9].
Table 2: Sponge Species and Habitats Producing Ircinal A and Analogs
Sponge Species | Geographic Distribution | Habitat Depth | Key Metabolites | Microbial Abundance Profile |
---|---|---|---|---|
Ircinia strobilina | Florida Keys, Caribbean | 18–60m | Ircinal A, Variabilin | High Bacteroidetes, Proteobacteria |
Acanthostrongylophora sp. | Indonesian Coral Reefs | 15–40m | Ircinal A, Manzamine E | Uncharacterized complex community |
Ircinia felix | Caribbean Basin | 10–30m | Ircinal derivatives | Dominant Alphaproteobacteria |
Psammocinia compacta | Western Pacific Mesophotic Reefs | 60–150m | Ircinal-related alkaloids | Moderate microbial abundance |
Early pharmacological screening revealed Ircinal A's significance as a biosynthetic intermediate for manzamine alkaloids exhibiting sub-micromolar bioactivities. Although Ircinal A itself showed moderate bioactivity, its derivatives demonstrated:
These findings motivated research into sustainable production strategies, including ex situ sponge aquaculture and symbiont cultivation. Ircinia variabilis maintained in recirculating systems retained ircinal production for 3–9 months, though microbial community shifts impacted metabolite profiles [2]. Crucially, metagenomic evidence suggests bacterial symbionts (particularly Actinobacteria) may contribute to biosynthesis, as genes encoding pederin-type polyketide synthases—structurally analogous to manzamines—were identified in sponge-associated bacteria [2] [9].
Despite advances, critical knowledge gaps impede translational development:
Table 3: Critical Research Gaps in Ircinal A Investigation
Research Domain | Key Unresolved Questions | Barriers to Resolution |
---|---|---|
Biosynthetic Mechanisms | Host vs. microbial contribution to Ircinal A biosynthesis; Enzymology of ring-closure steps | Unculturable symbionts; Lack of genetic tools for sponge systems |
Ecological Function | Role in sponge chemical ecology (antipredation, antifouling, microbial signaling) | Complex field validation requirements |
Sustainable Sourcing | Metabolic engineering feasibility; Aquaculture optimization for consistent yield | Microbial community instability in closed systems [2] |
Chemical Synthesis | Efficient macrocycle formation strategies for scalable production | Stereochemical complexities in polycyclic framework |
Four priority research areas emerge:
Addressing these gaps requires integrated methodologies spanning metagenomics, analytical chemistry, and experimental ecology to realize Ircinal A's biomedical potential while ensuring conservation of source ecosystems.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7